molecular formula C85H168O4 B3044033 Mycolic acid IIa CAS No. 23599-54-4

Mycolic acid IIa

Katalognummer B3044033
CAS-Nummer: 23599-54-4
Molekulargewicht: 1254.2 g/mol
InChI-Schlüssel: AAIWMXAOKUXQTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycolic acids are long fatty acids found in the cell walls of the Mycobacteriales taxon, a group of bacteria that includes Mycobacterium tuberculosis . They are composed of a longer beta-hydroxy chain with a shorter alpha-alkyl side chain . Each molecule contains between 60 and 90 carbon atoms . The exact number of carbons varies by species and can be used as an identification aid .


Synthesis Analysis

The biosynthesis of mycolic acids involves two types of fatty acid synthases (FASs), the eukaryotic-like multifunctional enzyme FAS I and the acyl carrier protein (ACP)–dependent FAS II systems . The FAS I provides C(20)-S-coenzyme A to the FAS II system . The FAS II system elongates medium-chain-length fatty acids previously synthesized by FAS I, leading to meromycolic acids .


Molecular Structure Analysis

Mycolic acids are composed of a longer beta-hydroxy chain with a shorter alpha-alkyl side chain . Each molecule contains between 60 and 90 carbon atoms . The exact number of carbons varies by species and can be used as an identification aid . Most mycolic acids also contain various functional groups .


Chemical Reactions Analysis

The aceE gene plays a significant role in the mycolic acid synthesis . The analysis of mycolic acid (MA) using LC-MS indicated deficiency of alpha-MA and epoxy-MA in aceE-mut strain whereas complementation of the aceE-mut with a wild-type aceE gene restored the composition of MA .


Physical And Chemical Properties Analysis

Mycolic acids are major and specific long-chain fatty acids that represent essential components of the Mycobacterium tuberculosis cell envelope . They constitute up to 60% of the cell wall and are principally responsible for the low permeability of the waxy cell envelope .

Wissenschaftliche Forschungsanwendungen

Role in Mycobacterium Tuberculosis Cell Envelope

Mycolic acids, including Mycolic acid IIa, are significant long-chain fatty acids that form crucial components of the Mycobacterium tuberculosis cell envelope. These acids are integral to the cell wall architecture and impermeability, contributing to the natural resistance of mycobacteria to most antibiotics. They are also key factors in mycobacterial virulence. The biosynthesis of mycolic acid precursors involves two types of fatty acid synthases (FASs), with distinct roles in elongation and functionalization of the meromycolic acid (Pawełczyk & Kremer, 2014).

Mycolic Acid Biosynthesis in Tuberculosis Pathogenesis

Mycolic acids are essential for the physiology of mycobacteria. The condensing enzymes in the mycolic acid biosynthesis pathway, such as mtFabH, KasA, KasB, and Pks13, play pivotal roles in growth, intracellular survival, biofilm formation, and tuberculosis physiopathology. Phosphorylation of these enzymes by mycobacterial kinases can affect their activities, thus regulating mycolic acid biosynthesis (Bhatt et al., 2007).

Pathway to Synthesis and Processing of Mycolic Acids

A detailed pathway for the synthesis of all mycolic acids in M. tuberculosis has been proposed. This includes the synthesis of α-, methoxy-, and keto-mycolic acids, identifying candidate genes for the dehydrase and isomerase in the FAS-IIA and FAS-IIB modules. The processing of mycolic acids begins with the transfer of mycolic acids from mycolyl-S-Pks13 to various intermediates, ultimately leading to the formation of arabinogalactan-mycolate and trehalose dimycolate (Takayama, Wang, & Besra, 2005).

Regulation of Mycolic Acid Biosynthesis

Post-translational modifications, such as phosphorylation of the β-ketoacyl-acyl carrier protein reductase MabA, have been shown to be a regulatory mechanism in mycolic acid biosynthesis. This modification impacts the enzymatic activity of MabA, consequently affecting mycolic acid production and mycobacterial growth (Veyron-Churlet et al., 2010).

Enzymatic Characterization in Mycolic Acid Biosynthesis

The beta-ketoacyl-ACP synthase A-condensing enzyme from Mycobacterium tuberculosis has been characterized for its role in elongating the meromycolate chain, a crucial step in mycolic acid biosynthesis. This enzyme's sensitivity to inhibitors like cerulenin suggests potential targets for developing novel anti-mycobacterial drugs (Kremer et al., 2002).

Chemical and Structural Insights into Mycolic Acids

The chemistry, structures, and inhibitors of mycolic acids have been extensively reviewed, providing insights into their biosynthetic pathway and the functional roles of these molecules. Understanding mycolic acid biosynthesis opens avenues for developing novel antimycobacterial agents (Marrakchi, Lanéelle, & Daffé, 2014).

Wirkmechanismus

Mycolic acids play a crucial role in the cell wall architecture and impermeability, hence the natural resistance of mycobacteria to most antibiotics . They also represent key factors in mycobacterial virulence .

Safety and Hazards

The safety data sheet for mycolic acid suggests that it may cause respiratory irritation and may cause an allergic skin reaction . It is harmful if swallowed or in contact with skin .

Zukünftige Richtungen

The emergence of drug resistance has prompted the drive to identify novel therapeutics with the bacterial cell surface emerging as a tractable area for drug development . New moieties raised from different sources of nature have given another opportunity for the survival . The enzymes within the total pathway are targets for new drug discovery .

Eigenschaften

IUPAC Name

2-[1-hydroxy-18-[2-(17-methoxy-18-methylhexatriacontyl)cyclopropyl]octadecyl]hexacosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H168O4/c1-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-32-39-45-51-57-63-69-75-82(85(87)88)83(86)76-70-64-58-52-46-40-33-29-31-37-43-49-55-61-67-73-80-78-81(80)74-68-62-56-50-44-38-34-35-41-47-53-59-65-71-77-84(89-4)79(3)72-66-60-54-48-42-36-30-22-20-18-16-14-12-10-8-6-2/h79-84,86H,5-78H2,1-4H3,(H,87,88)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIWMXAOKUXQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCC(C(C)CCCCCCCCCCCCCCCCCC)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H168O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1254.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mycolic acid IIa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.